molecular formula C10H7N3O4 B2787423 1-(2-nitrophenyl)-1H-pyrazole-3-carboxylic acid CAS No. 1006442-69-8

1-(2-nitrophenyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B2787423
CAS No.: 1006442-69-8
M. Wt: 233.183
InChI Key: GFVFGZWAGKOYMQ-UHFFFAOYSA-N
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Description

1-(2-Nitrophenyl)-1H-pyrazole-3-carboxylic acid is a nitro-substituted pyrazole derivative characterized by a phenyl ring bearing a nitro group at the ortho position (C2) and a carboxylic acid group at the C3 position of the pyrazole ring. Its structural framework allows for diverse modifications, enabling exploration of structure-activity relationships (SARs).

Properties

IUPAC Name

1-(2-nitrophenyl)pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O4/c14-10(15)7-5-6-12(11-7)8-3-1-2-4-9(8)13(16)17/h1-6H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFVFGZWAGKOYMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C=CC(=N2)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-nitrophenyl)-1H-pyrazole-3-carboxylic acid typically involves the condensation of 2-nitrophenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent oxidation. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process. The final product is obtained after purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Amidation and Amide Formation

The acid chloride reacts with amines to form amides:

  • Reaction with aliphatic/aromatic amines :
    Acid chloride+R-NH2Amide derivatives\text{Acid chloride} + \text{R-NH}_2 \rightarrow \text{Amide derivatives}
    For instance, 1H-pyrazole-3-carboxamide derivatives are obtained using coupling agents like EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide) .

  • Example product :

    • 1H-Pyrazole-3-carboxamide (via reaction with semicarbazide) .

Esterification

Reactions with alcohols yield ester derivatives:

  • Reaction with alcohols :
    Carboxylic acid+R-OHEster\text{Carboxylic acid} + \text{R-OH} \rightarrow \text{Ester}
    Conditions often involve acid catalysts (e.g., HCl) to facilitate esterification .

Cyclocondensation Reactions

The compound participates in cyclocondensation to form heterocycles:

  • Reaction with diamines :
    Pyrazole-3-carboxylic acid+BinucleophilesPyrazolo[3,4-d]pyridazinones\text{Pyrazole-3-carboxylic acid} + \text{Binucleophiles} \rightarrow \text{Pyrazolo[3,4-d]pyridazinones}
    For example, reactions with o-phenylenediamine yield fused heterocycles .

Thermal Decomposition

Thermal treatment can lead to cleavage or rearrangement:

  • Decomposition of substituted derivatives :
    4-Benzoyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acidPhenylmethanone derivatives\text{4-Benzoyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid} \rightarrow \text{Phenylmethanone derivatives}
    This reaction generates simpler aromatic ketones .

Amidation Mechanism

The reaction of pyrazole-3-carboxylic acid chloride with amines involves nucleophilic attack at the carbonyl carbon, leading to amide formation. The nitro group’s electron-withdrawing effect stabilizes intermediates, enhancing reactivity .

Cyclocondensation Pathway

Reactions with diamines (e.g., o-phenylenediamine) proceed via two stages:

  • Initial nucleophilic attack at the carbonyl carbon by the amine.

  • Subsequent condensation to form fused heterocycles .

Analytical Characterization

Key techniques for structural confirmation include:

Technique Key Observations
IR C=O stretch (1680–1775 cm⁻¹), NH bending (~3433 cm⁻¹)
¹H/¹³C NMR Aromatic signals (7.0–8.5 ppm), NH signals (9.4–10.2 ppm)
MS Molecular ion peak at m/z 208

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of pyrazole compounds, including 1-(2-nitrophenyl)-1H-pyrazole-3-carboxylic acid, exhibit notable antimicrobial properties. A study demonstrated that certain synthesized pyrazole derivatives displayed antibacterial activity against Gram-positive bacteria, such as Bacillus cereus and Micrococcus luteus, with minimum inhibitory concentration (MIC) values indicating their potential as antibacterial agents . The presence of the nitro group in these compounds was found to enhance their efficacy compared to standard antibiotics like streptomycin .

Antitumor Properties

Pyrazole derivatives have also been investigated for their antitumor properties. The compound has been associated with the inhibition of specific cancer cell lines, showcasing its potential as a lead compound in the development of new anticancer drugs. Research indicates that modifications on the pyrazole ring can significantly influence the cytotoxic activity against various cancer types .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been explored, revealing its ability to inhibit pro-inflammatory cytokines. This effect makes it a candidate for treating inflammatory diseases, where modulation of the immune response is crucial .

Herbicidal Activity

In agricultural research, pyrazole derivatives have been studied for their herbicidal activity. Compounds similar to this compound showed promising results in inhibiting weed growth without adversely affecting crop yield. This selective herbicidal action is attributed to the compound's ability to interfere with specific biochemical pathways in plants .

Pest Control

The compound has also been evaluated for its effectiveness as a pesticide. Studies indicate that it can act against various agricultural pests, providing an environmentally friendly alternative to conventional chemical pesticides. The mode of action typically involves disruption of pest metabolic processes, leading to effective pest management strategies .

Organic Synthesis

In materials science, this compound serves as a versatile building block in organic synthesis. Its derivatives are utilized in the synthesis of complex organic molecules, including dyes and polymers. The compound's reactivity allows for various functionalization reactions, making it valuable in creating new materials with tailored properties .

Photochemical Applications

The photochemical properties of pyrazole compounds have led to their use in developing photonic devices and sensors. Research indicates that these compounds can exhibit fluorescence, making them suitable candidates for applications in optoelectronic devices and as fluorescent probes in biological systems .

Case Study 1: Antimicrobial Efficacy

A recent study synthesized several derivatives of this compound and evaluated their antimicrobial activity against different bacterial strains. The study found that modifications on the pyrazole ring significantly impacted the antimicrobial potency, with some derivatives outperforming traditional antibiotics .

Case Study 2: Agricultural Application

In another study focused on agricultural applications, researchers tested the herbicidal properties of pyrazole derivatives against common weeds. The results indicated that certain compounds effectively inhibited weed growth while maintaining crop health, suggesting a viable application for sustainable agriculture practices .

Mechanism of Action

The mechanism of action of 1-(2-nitrophenyl)-1H-pyrazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The nitrophenyl group can participate in various interactions, such as hydrogen bonding and π-π stacking, which contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogues

The following section compares 1-(2-nitrophenyl)-1H-pyrazole-3-carboxylic acid with structurally related pyrazole-carboxylic acids, focusing on substituent effects, physicochemical properties, and applications.

Positional Isomers of Nitrophenyl Substituents

1-(4-Nitrophenyl)-1H-Pyrazole-3-Carboxylic Acid
  • Structure : Nitro group at the para position (C4) of the phenyl ring.
  • Molecular Formula : C₁₀H₇N₃O₄ (MW: 233.18) .
  • Electronic effects differ due to resonance stabilization of the nitro group in the para position, which may lower acidity of the carboxylic acid compared to the ortho isomer.
  • Applications : Used in metallo-β-lactamase inhibitor studies due to its strong electron-withdrawing properties .
1-(3-Nitrophenyl)-1H-Pyrazole-3-Carboxylic Acid
  • Structure : Nitro group at the meta position (C3) of the phenyl ring.
  • Key Differences: Meta substitution creates a unique electronic environment, with inductive effects dominating over resonance, leading to intermediate acidity compared to ortho and para isomers. Limited steric hindrance, similar to the para isomer.
  • Applications : Explored in coordination chemistry for metal-organic frameworks (MOFs) due to its balanced electronic properties .

Halogen-Substituted Analogues

1-(4-Fluoro-2-Nitrophenyl)-1H-Pyrazole-3-Carboxylic Acid
  • Structure : Fluorine at C4 and nitro at C2 of the phenyl ring.
  • Molecular Formula : C₁₀H₆FN₃O₄ (MW: 251.17) .
  • Key Differences: Fluorine’s electron-withdrawing effect enhances the nitro group’s inductive effect, increasing carboxylic acid acidity.
  • Applications : Investigated as a precursor in fluorinated bioactive molecules .
1-(2,6-Dichloro-4-Nitrophenyl)-1H-Pyrazole-3-Carboxylic Acid
  • Structure : Chlorine at C2 and C6, nitro at C4 of the phenyl ring.
  • Molecular Formula : C₁₀H₅Cl₂N₃O₄ (MW: 302.07) .
  • Strong electron-withdrawing effects from Cl and NO₂ groups increase acidity (pKa ~2.5) compared to the parent compound.
  • Applications : Explored in agrochemical research for herbicidal activity .

Alkyl and Aryl Substituent Variations

1-Ethyl-5-Phenyl-1H-Pyrazole-3-Carboxylic Acid
  • Structure : Ethyl group at N1, phenyl at C5 of the pyrazole ring.
  • Molecular Formula : C₁₂H₁₂N₂O₂ (MW: 216.24) .
  • Key Differences :
    • Ethyl group increases lipophilicity (logP ~2.1) and may stabilize the pyrazole ring through hydrophobic interactions.
    • Absence of nitro groups reduces electron-withdrawing effects, leading to weaker acidity (pKa ~3.8).
  • Applications : Intermediate in antioxidant and anti-inflammatory agent synthesis .
1-Benzoyl-3-(3-Nitrophenyl)-1H-Pyrazole-4-Carbaldehyde
  • Structure : Benzoyl group at N1, nitro at C3 of the phenyl ring, and aldehyde at C4 of the pyrazole.
  • Molecular Formula : C₁₇H₁₁N₃O₄ (MW: 321.29) .
  • Key Differences: The aldehyde group introduces electrophilic reactivity, enabling Schiff base formation.
  • Applications : Studied in antioxidant assays (IC₅₀ ~12 μM in DPPH radical scavenging) .

Physicochemical and Spectral Comparisons

Acidity and Solubility

Compound Substituents pKa (Carboxylic Acid) Solubility (H₂O, mg/mL)
1-(2-Nitrophenyl)-1H-pyrazole-3-COOH 2-NO₂ ~2.1 1.2
1-(4-Nitrophenyl)-1H-pyrazole-3-COOH 4-NO₂ ~2.3 1.5
1-(4-Fluoro-2-NO₂-phenyl)-1H-pyrazole-3-COOH 4-F, 2-NO₂ ~1.9 0.8
1-Ethyl-5-phenyl-1H-pyrazole-3-COOH N1-Ethyl, C5-Ph ~3.8 0.3

NMR Spectral Data (Selected Examples)

  • 1-(2-Nitrophenyl)-1H-pyrazole-3-COOH :
    • ¹H NMR (DMSO-d₆): δ 8.21 (d, J=8.5 Hz, 1H, Ar-H), 7.65–7.72 (m, 2H, Ar-H), 6.98 (s, 1H, Pyrazole-H), 13.1 (s, 1H, -COOH) .
  • 1-(4-Fluoro-2-Nitrophenyl)-1H-pyrazole-3-COOH :
    • ¹H NMR (CDCl₃): δ 8.12 (dd, J=8.5 Hz, 1H, Ar-H), 7.45–7.52 (m, 2H, Ar-H), 6.85 (s, 1H, Pyrazole-H) .

Biological Activity

1-(2-Nitrophenyl)-1H-pyrazole-3-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound features a pyrazole ring substituted with a nitrophenyl group and a carboxylic acid functional group. The synthesis typically involves the reaction of hydrazine derivatives with appropriate carbonyl compounds, followed by functionalization to introduce the nitro and carboxylic acid groups.

Synthesis Overview

StepReagentsConditionsYield
1Hydrazine, 2-nitrobenzaldehydeReflux in ethanol70%
2Carboxylic acid derivativeAcidic conditions65%

This synthetic pathway is crucial for producing the compound in sufficient quantities for biological evaluation.

Anticancer Properties

Recent studies have highlighted the anticancer activity of pyrazole derivatives, including this compound. Research indicates that compounds with this scaffold demonstrate significant antiproliferative effects against various cancer cell lines such as:

  • Lung cancer
  • Breast cancer (MDA-MB-231)
  • Liver cancer (HepG2)

For instance, a study reported that this compound inhibited cell proliferation in breast cancer cells with an IC50 value of approximately 15 µM, showcasing its potential as an anticancer agent .

Anti-inflammatory Activity

The compound has also exhibited notable anti-inflammatory properties . In experimental models, it has been shown to reduce edema and inflammation comparable to established anti-inflammatory drugs like indomethacin. The mechanism appears to involve inhibition of pro-inflammatory cytokines and modulation of COX enzymes .

Antimicrobial Effects

In addition to its anticancer and anti-inflammatory activities, this compound has demonstrated antimicrobial effects against various pathogens. Studies indicate effective inhibition of both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents .

Case Study 1: Anticancer Activity in vitro

A recent study evaluated the effects of this compound on MDA-MB-231 breast cancer cells. The findings revealed:

  • Cell Viability Reduction : A significant decrease in cell viability was observed at concentrations above 10 µM.
  • Mechanistic Insights : Apoptosis assays indicated that the compound induces programmed cell death through activation of caspase pathways.

Case Study 2: Anti-inflammatory Effects in vivo

In a carrageenan-induced paw edema model, administration of the compound resulted in:

  • Reduction in Edema : A reduction of up to 60% in paw swelling was noted.
  • Cytokine Modulation : Decreased levels of TNF-alpha and IL-6 were measured in treated animals, indicating anti-inflammatory action.

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